N-(4-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
Overview
Description
N-(4-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, commonly known as ETHYL-BCN, is a chemical compound with potential applications in scientific research. It is a bicyclic compound with a carboxamide functional group and an ethoxyphenyl substituent. The compound has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of ETHYL-BCN involves its binding to sigma-1 receptors. This binding has been shown to modulate the activity of various ion channels and receptors, leading to changes in neurotransmission and other physiological processes. The exact mechanism of action is still being studied, but it is believed that ETHYL-BCN may act as a positive allosteric modulator of sigma-1 receptors.
Biochemical and Physiological Effects
ETHYL-BCN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ETHYL-BCN can protect cells from oxidative stress and apoptosis, which may be beneficial in the treatment of neurodegenerative diseases. In vivo studies have shown that ETHYL-BCN can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ETHYL-BCN in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using ETHYL-BCN is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on ETHYL-BCN. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of ETHYL-BCN. Another area of interest is the investigation of the therapeutic potential of ETHYL-BCN in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanism of action of ETHYL-BCN and its effects on various physiological processes warrant further investigation.
Scientific Research Applications
ETHYL-BCN has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as neurotransmission, cell survival, and inflammation. Sigma-1 receptors have also been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
(2Z)-N-(4-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-21-14-11-9-13(10-12-14)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-12,15-17H,2-4,6,8H2,1H3,(H,19,20)/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGQYSZVKCZLE-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2C=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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